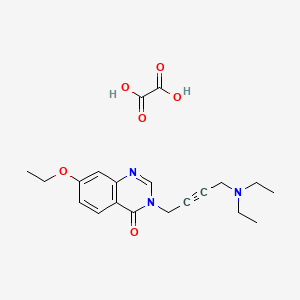
3-(4-(Diethylamino)-2-butynyl)-7-ethoxy-4(3H)-quinazolinone oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(Diethylamino)but-2-ynyl]-7-ethoxyquinazolin-4-one; oxalic acid is a complex organic compound with a unique structure that combines a quinazolinone core with an ethoxy group and a diethylamino substituent. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(diethylamino)but-2-ynyl]-7-ethoxyquinazolin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: This step involves the cyclization of an appropriate anthranilic acid derivative with an aldehyde or ketone to form the quinazolinone core.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.
Attachment of the Diethylamino Substituent: The diethylamino group is typically introduced through a nucleophilic substitution reaction using diethylamine and a suitable leaving group, such as a halide or tosylate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[4-(Diethylamino)but-2-ynyl]-7-ethoxyquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially leading to the formation of reduced quinazolinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylamino group, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with different functional groups, while reduction may produce reduced quinazolinone compounds.
Scientific Research Applications
3-[4-(Diethylamino)but-2-ynyl]-7-ethoxyquinazolin-4-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activities.
Biological Research: It is used in various biological assays to study its effects on different biological pathways and targets.
Chemical Research: The compound serves as a model molecule for studying reaction mechanisms and developing new synthetic methodologies.
Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 3-[4-(diethylamino)but-2-ynyl]-7-ethoxyquinazolin-4-one involves its interaction with specific molecular targets and pathways. The diethylamino group and the quinazolinone core are believed to play crucial roles in its biological activity. The compound may act by binding to specific receptors or enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-[4-(Dimethylamino)but-2-ynyl]-7-ethoxyquinazolin-4-one: Similar structure but with a dimethylamino group instead of a diethylamino group.
3-[4-(Diethylamino)but-2-ynyl]-6-ethoxyquinazolin-4-one: Similar structure but with the ethoxy group at a different position.
3-[4-(Diethylamino)but-2-ynyl]-7-methoxyquinazolin-4-one: Similar structure but with a methoxy group instead of an ethoxy group.
Uniqueness
3-[4-(Diethylamino)but-2-ynyl]-7-ethoxyquinazolin-4-one is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties. The presence of the diethylamino group, ethoxy group, and the quinazolinone core makes it a valuable compound for various research applications.
Properties
CAS No. |
35739-54-9 |
|---|---|
Molecular Formula |
C20H25N3O6 |
Molecular Weight |
403.4 g/mol |
IUPAC Name |
3-[4-(diethylamino)but-2-ynyl]-7-ethoxyquinazolin-4-one;oxalic acid |
InChI |
InChI=1S/C18H23N3O2.C2H2O4/c1-4-20(5-2)11-7-8-12-21-14-19-17-13-15(23-6-3)9-10-16(17)18(21)22;3-1(4)2(5)6/h9-10,13-14H,4-6,11-12H2,1-3H3;(H,3,4)(H,5,6) |
InChI Key |
UZERSOBACRZFCO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC#CCN1C=NC2=C(C1=O)C=CC(=C2)OCC.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


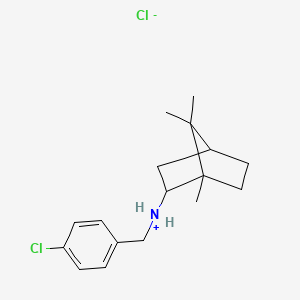
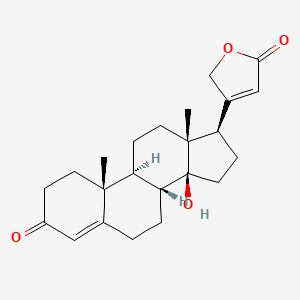

![N-[5-[Bis-(2-hydroxyethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-ethoxyphenyl]acetamide](/img/structure/B13747772.png)
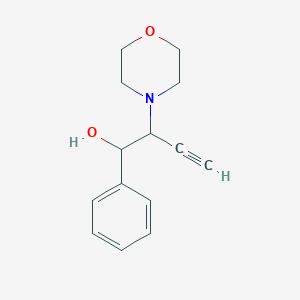

![2,7-bis(9H-fluoren-2-yl)-4,9-diphenylpyrido[2,3-g]quinoline](/img/structure/B13747789.png)
![1-methyl-3-(2-methylcyclopropyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13747804.png)
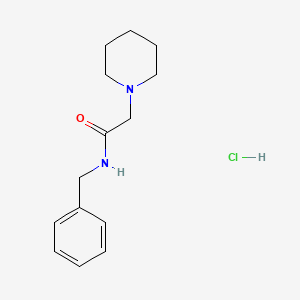




![tert-butyl N-[3-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]propyl]carbamate](/img/structure/B13747834.png)
